2-Deoxyribose 5-phosphate sodium salt is a significant biochemical compound with the chemical formula and a molecular weight of approximately 235.08 g/mol. This compound is a sodium salt derivative of 2-deoxyribose 5-phosphate, which plays a crucial role in various biochemical pathways, particularly in the synthesis of nucleotides and nucleic acids. The compound is primarily sourced from synthetic processes, as it does not occur naturally in significant amounts.
2-Deoxyribose 5-phosphate sodium salt is classified under several categories:
The synthesis of 2-deoxyribose 5-phosphate sodium salt typically involves the phosphorylation of 2-deoxyribose. Various methods have been explored, including enzymatic synthesis using deoxyribose-5-phosphate aldolase (DERA) and chemical phosphorylation techniques.
The molecular structure of 2-deoxyribose 5-phosphate sodium salt features a five-carbon sugar backbone with hydroxyl groups at specific positions and a phosphate group attached to the fifth carbon. The structural representation can be described by its SMILES notation: C(C=O)C(C(COP(=O)(O)O)O)O.[Na].
2-Deoxyribose 5-phosphate sodium salt participates in several biochemical reactions, primarily involving its role as a substrate for enzymes such as DERA.
The mechanism of action of 2-deoxyribose 5-phosphate sodium salt primarily revolves around its function as a substrate for DERA. The enzyme catalyzes the reversible addition of acetaldehyde to glyceraldehyde 3-phosphate, forming a six-carbon intermediate that subsequently converts to 2-deoxyribose 5-phosphate.
The reaction mechanism involves:
2-Deoxyribose 5-phosphate sodium salt is utilized in various scientific applications, including:
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 72691-25-9
CAS No.: 64354-92-3